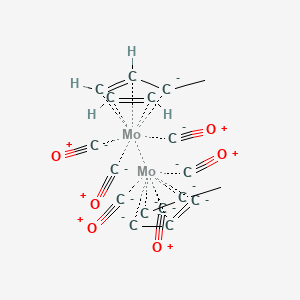
Methyl 2-(2-aminophenyl)acetate hydrochloride
Vue d'ensemble
Description
“Methyl 2-(2-aminophenyl)acetate hydrochloride” is a chemical compound with the CAS Number: 49851-36-7 . It has a molecular weight of 201.65 . The IUPAC name for this compound is methyl (2-aminophenyl)acetate hydrochloride .
Molecular Structure Analysis
The InChI code for “Methyl 2-(2-aminophenyl)acetate hydrochloride” is1S/C9H11NO2.ClH/c1-12-9(11)6-7-4-2-3-5-8(7)10;/h2-5H,6,10H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
“Methyl 2-(2-aminophenyl)acetate hydrochloride” is a powder . It has a melting point of 105-108 degrees Celsius . The compound should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Optimization
- The compound has been utilized in optimized synthesis processes. For instance, the optimized synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, a structurally similar compound, was achieved by reacting alpha-amino(2-chlorophenyl)acetic acid with methanol and thionyl chloride, achieving a yield of 98%. This process was characterized by FTIR spectrometry, highlighting its application in creating high-purity chemical compounds (Wang Guo-hua, 2008).
Pharmaceutical Synthesis
- Methyl 2-(2-aminophenyl)acetate hydrochloride is involved in the synthesis of pharmaceutical compounds. An example is its use in the improved synthesis of Clopidogrel sulfate, a medication used to prevent blood clots. The process involves esterification, optical resolution, and condensation reactions, demonstrating the compound's role in complex pharmaceutical synthesis pathways (Hu Jia-peng, 2012).
Chemical Reactions and Organic Chemistry
- It serves as a starting material in various chemical reactions. For instance, methyl 2-(thiazol-2-ylcarbamoyl)acetate, a related compound, was used as a starting material in the synthesis of compounds with potential antihypertensive α-blocking activity. This indicates its utility in the development of new therapeutic agents (B. F. Abdel-Wahab et al., 2008).
Educational and Experimental Use
- Methyl 2-(2-aminophenyl)acetate hydrochloride's derivatives are used in educational settings to enhance students' interest and skills in scientific research. For example, an experiment involving the preparation of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate from 2-bromothiophene, a related compound, serves as a practical introduction to organic chemistry experiments (W. Min, 2015).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
methyl 2-(2-aminophenyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-12-9(11)6-7-4-2-3-5-8(7)10;/h2-5H,6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMUKUBEEKGADM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420880 | |
| Record name | methyl 2-(2-aminophenyl)acetate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-aminophenyl)acetate hydrochloride | |
CAS RN |
49851-36-7 | |
| Record name | methyl 2-(2-aminophenyl)acetate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(2-aminophenyl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]propanoate](/img/structure/B1599307.png)

![8,21,34,47-Tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(53),2,4(13),5,7,9,11,14,16,18,20,22,24,26,28,30(39),31,33,35,37,40(54),41,43(52),44,46,48,50-heptacosaene](/img/structure/B1599313.png)